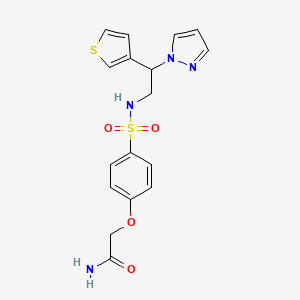![molecular formula C12H16ClNO3S B2906586 2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone CAS No. 2411193-61-6](/img/structure/B2906586.png)
2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone, also known as CHEMBL238759, is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone is complex and not completely understood. It is known to interact with various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and the cannabinoid receptor CB1. Its ability to modulate the activity of these targets has been linked to its pharmacological effects, such as reducing inflammation and pain.
Biochemical and Physiological Effects
2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to reduce pain by inhibiting the activity of PDE4, an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule that is involved in pain sensation. Additionally, it has been shown to have anti-cancer properties by inhibiting the activity of certain enzymes and receptors that are involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone in lab experiments include its wide range of pharmacological activities, its ability to interact with multiple targets in the body, and its potential for the development of new drugs for the treatment of various diseases. However, its limitations include the complexity of its mechanism of action, the need for careful control of reaction conditions and purification steps during synthesis, and the potential for off-target effects due to its interaction with multiple targets in the body.
Orientations Futures
There are many future directions for the study of 2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone. One direction is the development of new drugs based on its pharmacological activities, particularly for the treatment of inflammatory diseases, pain, and cancer. Another direction is the further elucidation of its mechanism of action, which could lead to a better understanding of its pharmacological effects and the development of more targeted drugs. Additionally, the study of its potential off-target effects and toxicity could help to identify potential safety concerns and guide the development of safer drugs.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone involves the reaction of 2-chloroacetyl chloride with 3-(2-hydroxy-2-thiophen-2-ylethyl)morpholine-4-carboxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a reducing agent to yield the final product. The overall synthesis method is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Applications De Recherche Scientifique
2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Its ability to inhibit the activity of certain enzymes and receptors has made it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
2-chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-7-12(16)14-3-4-17-8-9(14)6-10(15)11-2-1-5-18-11/h1-2,5,9-10,15H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPSXOBJZMOILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCl)CC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-6-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]piperidin-2-one](/img/structure/B2906505.png)
![(2Z)-2-[(3,5-dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2906506.png)
![N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906507.png)
![N-(1-cyanopropyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2906508.png)

![2-(4-ethoxyphenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2906511.png)
![N-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B2906512.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2906513.png)




![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide](/img/structure/B2906524.png)
